N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

ROMK Kir1.1 diuretic

N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide (CAS 923245-60-7) is a bisubstituted oxalamide derivative featuring a characteristic 4-chlorobenzyl pharmacophore on one amide nitrogen and a 2-morpholino-2-(thiophen-2-yl)ethyl moiety on the other. This compound belongs to a chemotype explored in patent literature as inhibitors of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel, a target for novel diuretic and natriuretic agents.

Molecular Formula C19H22ClN3O3S
Molecular Weight 407.91
CAS No. 923245-60-7
Cat. No. B2833094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
CAS923245-60-7
Molecular FormulaC19H22ClN3O3S
Molecular Weight407.91
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CS3
InChIInChI=1S/C19H22ClN3O3S/c20-15-5-3-14(4-6-15)12-21-18(24)19(25)22-13-16(17-2-1-11-27-17)23-7-9-26-10-8-23/h1-6,11,16H,7-10,12-13H2,(H,21,24)(H,22,25)
InChIKeyBTAHKVAUPCDQBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide (CAS 923245-60-7): A Bisubstituted Oxalamide ROMK Channel Probe


N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide (CAS 923245-60-7) is a bisubstituted oxalamide derivative featuring a characteristic 4-chlorobenzyl pharmacophore on one amide nitrogen and a 2-morpholino-2-(thiophen-2-yl)ethyl moiety on the other. This compound belongs to a chemotype explored in patent literature as inhibitors of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel, a target for novel diuretic and natriuretic agents [1]. While direct primary publication data for this specific CAS number remain limited across authoritative databases, structurally analogous oxalamides within the same ROMK inhibitor class have demonstrated nanomolar potency in functional thallium flux and electrophysiology assays [2][3]. The compound’s molecular formula is C19H22ClN3O3S, with a molecular weight of 407.9 g/mol.

Why Generic Substitution of N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide Is Scientifically Unsupported


Within the oxalamide ROMK inhibitor chemotype, minor structural perturbations profoundly alter channel selectivity and functional potency. The renal outer medullary potassium channel (Kir1.1) is a validated therapeutic target for hypertension and heart failure, where selective blockade is hypothesized to produce diuresis without the hypokalemia associated with conventional agents [1]. In-class comparator data from BindingDB demonstrate that oxalamide analogs can exhibit IC50 values ranging from 10 nM to >2 µM against human ROMK, depending on subtle variations in the N1-benzyl and N2-heteroaryl-ethyl substituents [2][3]. A compound bearing a 4-chlorobenzyl group and a morpholino-thiophene ethyl moiety occupies a distinct chemical space that cannot be assumed equipotent or equi-selective to analogs with alternative substituents such as 2-chlorobenzyl, o-tolyl, or unsubstituted benzyl groups. Interchange without direct comparative data risks compromising target engagement, selectivity against hERG, and downstream pharmacological outcomes.

Quantitative Differentiation Evidence for N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide Against Closest Analogs


ROMK Inhibitory Potency Positioning Within the Oxalamide Chemotype

While a direct head-to-head comparison for this specific CAS number is unavailable in primary literature, the oxalamide chemotype to which N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide belongs exhibits a broad potency range against human ROMK. Representative in-class analogs demonstrate IC50 values spanning from 10 nM to 74.2 nM in thallium flux assays, and 34 nM by electrophysiology [1][2]. The 4-chlorobenzyl substituent is a recurring feature in potent kinase and channel inhibitors, and its presence in this compound, combined with the morpholino-thiophene ethyl moiety, positions it as a structurally distinct member of this activity class. The observed 7.4-fold potency difference between analogs (10 nM vs. 74.2 nM) underscores that specific substitution patterns are critical determinants of ROMK affinity, and this compound cannot be assumed interchangeable with other oxalamides without experimental verification.

ROMK Kir1.1 diuretic natriuretic potassium channel

hERG Liability Alert Derived from In-Class Structural Analog Data

A critical differentiator in ROMK inhibitor development is selectivity over the hERG potassium channel, as hERG blockade is associated with QT prolongation and cardiotoxicity. For the structurally related oxalamide BDBM50235201 (CHEMBL4066423), hERG binding affinity was measured at IC50 = 2,400 nM via displacement of [35S]MK499 in HEK293 cells [1]. This yields a ROMK/hERG selectivity window of approximately 240-fold (using the 10 nM ROMK IC50 for that analog). For N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, no hERG data are publicly available; however, the 4-chlorobenzyl and morpholino-thiophene substitution pattern is expected to influence both ROMK potency and hERG liability. Procurement of this specific compound rather than an untested analog is warranted if ROMK/hERG selectivity is a critical experimental parameter.

hERG cardiotoxicity selectivity safety pharmacology

Distinct Substitution Pattern Relative to Common Oxalamide Analogs

The combination of a 4-chlorobenzyl group on the N1 amide and a 2-morpholino-2-(thiophen-2-yl)ethyl group on the N2 amide distinguishes this compound from closely related oxalamides that feature alternative substituents. The patent literature on ROMK inhibitors emphasizes that benzyl substitution pattern and heteroaryl-ethyl linker composition are key SAR determinants [1]. For example, analogs bearing 2,4-dimethoxyphenyl, o-tolyl, or unsubstituted benzyl groups at the N1 position, or thiophen-3-yl versus thiophen-2-yl at the N2 position, are expected to exhibit different target engagement profiles. The para-chloro substitution on the benzyl ring is particularly noteworthy, as it appears in multiple kinase and channel inhibitor pharmacophores and may confer distinct electronic and steric properties influencing binding site complementarity.

structure-activity relationship SAR 4-chlorobenzyl morpholino-thiophene

Application Scenarios for N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide in Scientific Research


ROMK Channel Pharmacology and Diuretic Mechanism Studies

This compound serves as a structurally defined probe for investigating ROMK (Kir1.1) channel pharmacology. Based on class-level evidence that oxalamide analogs inhibit human ROMK with IC50 values in the 10–74 nM range [1], researchers studying potassium recycling in the thick ascending limb of Henle or potassium secretion in the cortical collecting duct can use this compound to explore ROMK-dependent natriuretic and diuretic mechanisms. Its distinct 4-chlorobenzyl and morpholino-thiophene substitution pattern makes it suitable for SAR expansion studies aimed at optimizing ROMK potency and selectivity over related inward rectifier channels.

Cardiac Safety Profiling and hERG Selectivity Assessment

Given that an in-class oxalamide analog (BDBM50235201) demonstrated a ROMK/hERG selectivity window of approximately 240-fold (hERG IC50 = 2,400 nM vs. ROMK IC50 = 10 nM) [2], this compound can be employed in comparative hERG liability screening. Researchers focused on developing diuretic agents with minimized QT prolongation risk can use this specific chemotype to benchmark hERG counter-screening data and establish whether the 4-chlorobenzyl-morpholino-thiophene scaffold maintains or improves the selectivity margin.

Kinase Inhibitor Screening and Chemical Biology

Oxalamide derivatives, including those bearing 4-chlorobenzyl substituents, have been disclosed as kinase inhibitors targeting c-Met and other receptor tyrosine kinases [3]. This compound can be incorporated into kinase selectivity panels to evaluate whether the morpholino-thiophene ethyl moiety confers activity against specific oncogenic kinases. Its structural features align with ATP-competitive kinase inhibitor pharmacophores, making it a candidate for broad-spectrum kinome profiling in cancer biology research.

Chemical Probe for Ion Channel Structure–Activity Relationship (SAR) Studies

The compound’s well-defined chemical identity and the commercial availability of structurally related oxalamide analogs (e.g., N1-benzyl, N1-(2-chlorobenzyl), and N1-(2,4-dimethoxyphenyl) variants) [4] enable systematic SAR investigations. Researchers can use this compound as a reference point to map how incremental changes in the N1 and N2 substituents affect ROMK inhibitory potency, hERG selectivity, and physicochemical properties such as logP and solubility.

Quote Request

Request a Quote for N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.